molecular formula C26H27N5O4 B2979428 3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921783-65-5

3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2979428
CAS RN: 921783-65-5
M. Wt: 473.533
InChI Key: GHHMNMGNEYPNGR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a piperazine ring, a carbonyl group, and a pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione moiety. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound would likely exhibit aromaticity due to the benzyl and pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione moieties .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms in the piperazine ring could allow for hydrogen bonding, influencing the compound’s solubility .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Inflammatory and Analgesic Agents : Compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For example, novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

Antibacterial Activity : The antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b]benzothiazole-4(H)-ones has been explored, showing potential as antimicrobial agents by substituting the reactive chlorine with various amines (S. Vartale et al., 2008).

Anticonvulsant Activity : N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones have been synthesized and their anticonvulsant properties evaluated, revealing significant effectiveness in models of epilepsy (Sabina Rybka et al., 2016).

Antimicrobial Activities : New 1,2,4-Triazole derivatives have been studied for their antimicrobial activities, with some compounds displaying good to moderate activities against various microorganisms, highlighting the potential use of these molecules in combating infections (H. Bektaş et al., 2007).

Fluorescent Ligands for Receptor Studies

Receptor Affinity and Fluorescence Properties : The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has shown high 5-HT(1A) receptor affinity and fluorescence properties, useful for visualizing receptors in biological studies (E. Lacivita et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . The compound interacts with certain proteins in these organisms, such as the oxidoreductase protein , which plays a crucial role in various biological processes including metabolism and detoxification.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biological processes of the target organisms . For instance, they can inhibit the function of essential proteins, leading to the disruption of critical biological processes, which ultimately results in the death of the target organisms .

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and growth of bacteria and fungi. This could include pathways involved in cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted through the kidneys . The impact of these properties on the bioavailability of the compound would depend on various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition.

Result of Action

The result of the compound’s action is the inhibition of growth or killing of the target organisms. This is achieved through the disruption of essential biological processes within these organisms, as a result of the compound’s interaction with its targets .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

3-benzyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-28-17-21(22-23(28)25(33)31(26(34)27-22)16-18-6-4-3-5-7-18)24(32)30-14-12-29(13-15-30)19-8-10-20(35-2)11-9-19/h3-11,17H,12-16H2,1-2H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHMNMGNEYPNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

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